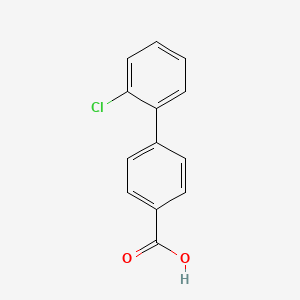

2'-Chloro-biphenyl-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTYKBXXCYCXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191490 | |

| Record name | F 1893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3808-93-3 | |

| Record name | F 1893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F 1893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2'-Chloro-biphenyl-4-carboxylic acid chemical properties

An In-depth Technical Guide to 2'-Chloro-biphenyl-4-carboxylic Acid

Introduction: A Core Moiety in Modern Chemistry

This compound is an organic compound featuring a biphenyl backbone, a structural motif of significant interest in medicinal chemistry and materials science.[1] Its architecture consists of two phenyl rings linked by a carbon-carbon single bond, with a chlorine atom at the 2'-position of one ring and a carboxylic acid group at the 4-position of the other.[2] This specific arrangement of functional groups imparts a unique combination of lipophilicity, acidity, and conformational rigidity, making it a valuable intermediate and building block in synthetic chemistry.

The carboxylic acid group, in particular, is a crucial pharmacophore in numerous drug molecules, enhancing water solubility at physiological pH and enabling strong interactions with biological targets through hydrogen bonding and electrostatic forces.[3][4] The biphenyl scaffold itself is present in a wide array of pharmacologically active agents.[1][5] The chlorine substituent at the 2'-position introduces steric hindrance that restricts the rotation around the biphenyl bond, creating a more rigid conformation which can be exploited by researchers to study structure-activity relationships (SAR) with greater precision.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound for professionals in research and drug development.

Physicochemical and Molecular Properties

The distinct molecular architecture of this compound dictates its physical and chemical behavior. The hydrophobic biphenyl core is balanced by the polar, acidic carboxylic acid function. The electron-withdrawing nature of the chlorine atom and the biphenyl system influences the acidity of the carboxyl group.[2] Key quantitative properties are summarized below.

| Property | Value | Source |

| CAS Number | 3808-93-3 | [2][6][7] |

| Molecular Formula | C₁₃H₉ClO₂ | [2][6][7] |

| Molecular Weight | 232.66 g/mol | [2][7] |

| IUPAC Name | 4-(2-chlorophenyl)benzoic acid | [2] |

| Appearance | Solid at room temperature | [2] |

| Melting Point | 247 °C | [2] |

| Boiling Point (Predicted) | 382.4 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 4.07 ± 0.10 | [2] |

| LogP (Predicted) | 4.23 | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [2] |

The predicted pKa of 4.07 suggests it is a moderately strong carboxylic acid, with its acidity enhanced by the electron-withdrawing effects of the aromatic system.[2] The high melting point is indicative of strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state, likely forming stable dimeric structures.[2]

Synthesis and Purification: The Suzuki-Miyaura Coupling Approach

The most prevalent and efficient method for constructing the biphenyl scaffold of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction forms the crucial carbon-carbon bond between the two aromatic rings. The typical precursors are a halo-substituted benzoic acid and a corresponding arylboronic acid.

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example for the synthesis of biphenyl carboxylic acids and should be adapted and optimized for specific laboratory conditions.[11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 mmol, 1 equiv.), 2-chlorophenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[11]

-

Catalyst Addition: Add the palladium catalyst (e.g., 0.01-0.05 mol% of a suitable Pd catalyst like Tetrakis(triphenylphosphine)palladium(0) or a more modern, water-soluble catalyst).[9][10][11]

-

Solvent Addition: Add the solvent system, such as a mixture of dimethoxyethane (DME) and deionized water.[8][11]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by adding dilute HCl (e.g., 2 M) dropwise until the pH is acidic, which will precipitate the carboxylic acid product.[11]

-

Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts.[11]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound.[11]

-

Verification: Confirm the purity of the final product by measuring its melting point and obtaining spectroscopic data (NMR, MS).

Spectroscopic Analysis and Structural Elucidation

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the four protons on the 2-chlorophenyl ring will exhibit more complex splitting patterns due to their proximity and the influence of the chlorine substituent. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >12 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The spectrum will show 13 distinct carbon signals. Key signals include the carboxyl carbon (~167-172 ppm), the carbon atom bonded to the chlorine (~130-135 ppm), and the other aromatic carbons in the range of ~125-145 ppm.

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) at m/z 232. A characteristic isotopic peak (M+2) will be observed at m/z 234 with an intensity of approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is governed by its functional groups, making it a versatile intermediate.

Caption: Key reactions of the carboxylic acid group.

-

Reactions of the Carboxylic Acid: The carboxyl group is the primary site of reactivity. It readily undergoes esterification with alcohols in the presence of an acid catalyst and can be converted to amides using amines and a suitable coupling agent (e.g., DCC, EDC). Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol. These transformations are fundamental in drug development for modifying a molecule's polarity, solubility, and ability to act as a hydrogen bond donor/acceptor.[12]

-

Applications as a Synthetic Intermediate: Biphenyl carboxylic acids are recognized as privileged structures in medicinal chemistry. This specific chlorinated derivative serves as a key building block for more complex molecules. For instance, biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of URAT1 (Urate Transporter 1), a target for treating hyperuricemia and gout.[13] Its rigid structure can help lock in a bioactive conformation, improving binding affinity to a target protein.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. Based on available safety data for analogous compounds, it should be treated as a hazardous substance.

-

Hazard Classification: While specific data for this isomer may be limited, related biphenyl carboxylic acids are classified as causing skin irritation and serious eye irritation.[14] Harmful if swallowed, in contact with skin, or if inhaled may also apply.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is a well-defined chemical entity with a unique set of properties derived from its chlorinated biphenyl core and carboxylic acid functionality. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura coupling. For researchers in drug discovery and materials science, it represents a valuable and versatile building block. Its conformational rigidity and the reactive handle provided by the carboxyl group allow for the systematic design and synthesis of novel, complex molecules with potential therapeutic or functional applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Buy this compound | 3808-93-3 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | 3808-93-3 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Carboxylic Acid Impact on Next-Gen Biomedical Research [eureka.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2'-Chloro-biphenyl-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for 2'-Chloro-biphenyl-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of prevalent methodologies, including the Suzuki-Miyaura coupling, the Ullmann reaction, and the Gomberg-Bachmann reaction. Each method is analyzed for its mechanistic underpinnings, operational advantages, and inherent limitations. Detailed, field-tested experimental protocols are provided for the most efficient routes, alongside a thorough guide to the characterization of the final product. The objective is to equip scientists with the necessary knowledge to select and execute the optimal synthesis strategy for their specific research and development needs.

Introduction: Significance and Properties of this compound

This compound (C₁₃H₉ClO₂) is an organic compound featuring a biphenyl scaffold, which is a privileged structure in medicinal chemistry and material science.[2] The biphenyl framework imparts rigidity and specific conformational properties, while the carboxylic acid and chloro substituents provide reactive handles for further chemical modification and influence the molecule's overall polarity and binding characteristics.[1][2] Its primary application lies as a crucial building block or intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

Understanding the physicochemical properties of the target compound is essential for designing appropriate synthesis, work-up, and purification procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.66 g/mol | [1] |

| IUPAC Name | 4-(2-chlorophenyl)benzoic acid | N/A |

| Melting Point | 247 °C | [1] |

| Boiling Point (Predicted) | 382.4 ± 25.0 °C at 760 mmHg | [1] |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, Methanol) | General Chemical Knowledge |

Prominent Synthetic Routes: A Comparative Overview

The construction of the C-C bond between the two phenyl rings is the central challenge in synthesizing this compound. Several cross-coupling strategies have been developed for this purpose, each with distinct advantages and disadvantages.

The Suzuki-Miyaura Coupling: The Modern Workhorse

The Suzuki-Miyaura reaction is arguably the most versatile and widely adopted method for the formation of aryl-aryl bonds.[3] Discovered by Akira Suzuki, this palladium-catalyzed cross-coupling reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[3] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[3]

Mechanism Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (e.g., 1-bromo-2-chlorobenzene) adds to the Pd(0) catalyst, forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid (e.g., 4-carboxyphenylboronic acid), facilitating the transfer of its aryl group to the Pd(II) complex.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[3]

The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. Modern advancements have even enabled these reactions to be performed in environmentally benign solvents like water.[4][5]

The Ullmann Reaction: The Classic Copper Route

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing biaryl compounds through the copper-catalyzed coupling of two aryl halides.[1][6] Traditionally, the reaction requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of activated copper powder, and is typically limited to electron-deficient aryl halides.[7][8]

Mechanism Rationale: While extensively studied, the mechanism can be complex and is often heterogeneous.[8] It is generally accepted to proceed through the formation of an organocopper intermediate.[6] An oxidative addition of the aryl halide to a Cu(I) species is proposed, followed by coupling and reductive elimination.[7] Modern variations have improved the scope and mildness of the reaction by using palladium or nickel catalysts and various ligands, but yields can still be moderate.[6][8] For the synthesis of an unsymmetrical biphenyl like the target molecule, the reaction is less straightforward and can lead to a mixture of products, including homocoupled byproducts.[6]

The Gomberg-Bachmann Reaction: A Diazonium-Based Approach

The Gomberg-Bachmann reaction provides an alternative pathway to biaryls via the coupling of an aryl diazonium salt with another aromatic compound.[9] The reaction is typically performed under basic conditions and proceeds through an aryl radical intermediate.[9]

Mechanism Rationale:

-

Diazotization: An aniline (e.g., 4-aminobenzoic acid) is treated with a nitrite source (like NaNO₂) in the presence of a strong acid to form a diazonium salt.

-

Radical Formation: The diazonium salt, often unstable, decomposes (promoted by base) to form an aryl radical and nitrogen gas.

-

Aryl-Aryl Coupling: The highly reactive aryl radical then attacks another aromatic ring (e.g., chlorobenzene) to form the new C-C bond.

A significant drawback of this method is the generally low yield (often less than 40%) due to numerous side reactions, such as the radical abstracting a hydrogen atom or reacting with the solvent.[9] Procedural modifications, such as using phase-transfer catalysts, have been developed to improve yields.[9]

Comparative Analysis of Synthesis Routes

The choice of synthesis route depends on factors such as required yield, scale, cost of reagents, and available equipment. For this compound, the Suzuki-Miyaura coupling is generally the superior method.

Table 2: Comparison of Primary Synthesis Routes

| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction | Gomberg-Bachmann Reaction |

| Catalyst | Palladium (Pd) or Nickel (Ni) | Copper (Cu) | None (radical mechanism) |

| Typical Yields | Good to Excellent (>70%)[4] | Moderate to Good (Variable)[8] | Low to Moderate (<40%)[9] |

| Reaction Conditions | Mild (often room temp. to 100 °C) | Harsh (often >200 °C)[7] | Mild (often 0 °C to room temp.) |

| Substrate Scope | Very Broad | Limited (esp. classic method)[8] | Broad, but prone to side reactions |

| Functional Group Tolerance | High | Low to Moderate | Moderate |

| Key Advantage | High yield, reliability, versatility | Low-cost catalyst (copper) | Avoids organometallic intermediates |

| Key Disadvantage | Cost of Palladium catalyst | Harsh conditions, erratic yields | Low yields, side-product formation |

Detailed Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Recommended Route: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for synthesizing analogous biphenyl carboxylic acids and represents the most reliable method.[10][11]

Reaction Scheme: (4-carboxyphenyl)boronic acid + 1-bromo-2-chlorobenzene → this compound

Materials:

-

(4-carboxyphenyl)boronic acid (1.0 eq)

-

1-bromo-2-chlorobenzene (1.05 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.01 eq, 1 mol%)

-

Triphenylphosphine [PPh₃] (0.03 eq, 3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Hydrochloric Acid (2M)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (4-carboxyphenyl)boronic acid (1.0 eq) and 1-bromo-2-chlorobenzene (1.05 eq).

-

Reagent Addition: Add Palladium(II) Acetate (0.01 eq) and Triphenylphosphine (0.03 eq) to the flask.

-

Solvent and Base: Add the 1,4-Dioxane/Water solvent mixture to dissolve the reagents. Then, add the sodium carbonate (2.5 eq).

-

Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Acidification: Carefully acidify the aqueous layer with 2M HCl until the pH is ~1-2. The product, this compound, will precipitate as a solid.

-

Extraction: Extract the aqueous suspension three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure this compound.

Alternative Route: Gomberg-Bachmann Reaction

This protocol is based on general procedures and illustrates an alternative, though lower-yielding, approach.[12]

Step-by-Step Protocol:

-

Diazotization: Dissolve 4-aminobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete to form the diazonium salt solution.

-

Coupling: In a separate, vigorously stirred vessel, prepare a biphasic mixture of chlorobenzene (10-20 eq) and a cold aqueous solution of sodium hydroxide (NaOH, 4.0 eq).

-

Reaction: Slowly add the cold diazonium salt solution to the chlorobenzene/NaOH mixture. Maintain the temperature below 10 °C during the addition. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine all organic layers, wash with dilute acid and then brine, dry over anhydrous sulfate, and concentrate to obtain the crude product. Purification is typically achieved via column chromatography on silica gel.

General Laboratory Workflow

The overall process from starting materials to pure product follows a standard organic synthesis workflow.

Characterization of the Final Product

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound. The following data are based on established spectral characteristics of the functional groups and data from closely related structural isomers.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (~7.3-8.2 ppm). The carboxylic acid proton (-COOH) should appear as a very broad singlet far downfield, typically >12 ppm.[9][10] The integration of the aromatic region should correspond to 8 protons.

-

¹³C NMR: The spectrum should display 13 distinct carbon signals. The carboxyl carbon (-COOH) is expected in the 165-185 ppm region. The remaining 12 signals will be in the aromatic region (~125-145 ppm), with the carbon attached to the chlorine atom showing a characteristic shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Ar-H | 7.30 - 8.20 (m, 8H) | Complex multiplets from two substituted phenyl rings. |

| -COOH | >12.0 (br s, 1H) | Broad singlet, position is concentration-dependent. |

| ¹³C NMR | ||

| -COOH | ~167 | Carboxylic acid carbonyl. |

| Ar-C (quaternary) | 128 - 145 | Includes C-Cl, C-COOH, and C-C biphenyl linkage carbons. |

| Ar-CH | 125 - 132 | Aromatic carbons bearing a proton. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |

| C-H (Aromatic) | 3000 - 3100 | Sharp, medium |

| C=O (Carboxylic Acid) | 1690 - 1720 | Strong, sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak |

| C-Cl | 750 - 850 | Strong |

| Source: Adapted from general IR spectroscopy principles.[6] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For the related isomer 4'-Chloro-4-biphenylcarboxylic acid, the following fragments are observed.

Table 5: Major Mass Spectrometry Fragments (Electron Ionization)

| m/z | Interpretation |

| 232/234 | Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 215/217 | Loss of -OH group. |

| 187/189 | Loss of -COOH group. |

| 152 | Loss of -COOH and Cl, corresponding to the biphenyl radical cation. |

| Source: Based on data for 4'-Chloro-4-biphenylcarboxylic acid.[1] |

Safety Considerations

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. 1-bromo-2-chlorobenzene is a hazardous substance. Palladium catalysts can be toxic and flammable.

-

Solvents: Organic solvents like 1,4-dioxane and ethyl acetate are flammable and should be handled in a well-ventilated fume hood.

-

Reactions: Reactions under reflux and pressure should be conducted behind a safety shield. Acidification with strong acids should be done slowly and with cooling.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

References

- 1. 4-Biphenylcarboxylic acid, 4'-chloro- | C13H9ClO2 | CID 616002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Biphenylcarboxylic acid [webbook.nist.gov]

- 3. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 4'-CHLORO-BIPHENYL-2-CARBOXYLIC ACID(7079-15-4) 1H NMR [m.chemicalbook.com]

- 10. 2-Biphenylcarboxylic acid [webbook.nist.gov]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to 2'-Chloro-biphenyl-4-carboxylic Acid

Introduction: The Structural Significance of 2'-Chloro-biphenyl-4-carboxylic Acid

This compound is a biphenyl derivative, a class of compounds that forms the structural core of many pharmaceuticals, agrochemicals, and materials.[1] The specific substitution pattern of this molecule—a carboxylic acid at the 4-position and a chlorine atom at the 2'-position—creates a unique three-dimensional structure and electronic profile that dictates its chemical reactivity and biological activity.[2] The chlorine atom at the 2'-position induces a twisted conformation between the two phenyl rings, which can significantly influence its interaction with biological targets.

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound. As a self-validating system, the data from each technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—should converge to provide an unambiguous confirmation of the molecule's structure. We will delve into the causality behind experimental choices and the interpretation of the resulting data, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Isomeric Context

The precise identification of this compound is critical, as its properties can differ significantly from its isomers, such as 4'-Chloro-[1,1'-biphenyl]-4-carboxylic acid.[3] Spectroscopic analysis is the cornerstone of this verification process.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific substitution pattern of this molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can precisely map the atomic connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed picture of the electronic environment of each hydrogen atom in the molecule. The spectrum is expected to show distinct signals for the protons on both aromatic rings.

Expected ¹H NMR Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-5 | ~8.10 | d | ~8.4 | 2H |

| H-2, H-6 | ~7.80 | d | ~8.4 | 2H |

| H-3' | ~7.50 | d | ~7.6 | 1H |

| H-4', H-5' | ~7.40 | m | - | 2H |

| H-6' | ~7.35 | m | - | 1H |

| COOH | >12.0 | br s | - | 1H |

Note: Predicted values are based on analysis of similar structures like biphenyl-4-carboxylic acid and chlorinated derivatives.[4][5][6] The exact chemical shifts can vary based on the solvent and concentration.

Interpretation and Rationale:

-

Downfield Protons (H-3, H-5): These protons are ortho to the electron-withdrawing carboxylic acid group, which deshields them, pushing their signal downfield. They appear as a doublet due to coupling with the H-2 and H-6 protons, respectively.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very high chemical shift, typically above 12 ppm in a solvent like DMSO-d₆.[6]

-

Chlorinated Ring Protons (H-3' to H-6'): The protons on the chlorine-substituted ring will exhibit a more complex splitting pattern due to their asymmetric environment. The chlorine atom's inductive effect will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Expected ¹³C NMR Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167 |

| C-4 | ~145 |

| C-1 | ~139 |

| C-1' | ~138 |

| C-2' | ~133 |

| C-3, C-5 | ~130 |

| C-2, C-6 | ~128 |

| C-3' to C-6' | 127-132 |

Note: Predicted values are based on analysis of similar structures.[4][5]

Interpretation and Rationale:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield.[7]

-

Quaternary Carbons: The carbons directly involved in the biphenyl linkage (C-1, C-1') and the carbon attached to the carboxylic acid (C-4) are typically observed in the 138-145 ppm range. The carbon bearing the chlorine atom (C-2') is also expected in this region.

-

Protonated Carbons: The remaining aromatic carbons will appear in the typical aromatic region of ~127-132 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides additional structural information.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Given that chlorine has two common isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), we expect to see two peaks:

-

m/z 232: Corresponding to the molecule with the ³⁵Cl isotope.

-

m/z 234: Corresponding to the molecule with the ³⁷Cl isotope, with an intensity approximately one-third of the m/z 232 peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z 215 (and 217) corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A peak at m/z 187 (and 189) corresponding to the loss of the entire carboxyl group, forming a chlorobiphenyl cation.[8]

-

Loss of Chlorine (M-35): A peak at m/z 197 corresponding to the loss of a chlorine atom.[9][10]

-

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp |

| C=C (Aromatic) | 1600, 1475 | Medium to strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-Cl | 800 - 600 | Medium to strong |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that often obscures the C-H stretches.[11][12] This broadening is due to strong hydrogen bonding, which causes the carboxylic acid to exist as a dimer in the solid state or in concentrated solutions.[13][14]

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is definitive for the carbonyl group.[15] Its position indicates conjugation with the aromatic ring.

-

Aromatic and C-Cl Stretches: The presence of aromatic C=C stretching bands and a C-Cl stretching band in the fingerprint region further confirms the overall structure.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will subtract any signals from the atmosphere (like CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system.

Expected UV-Vis Absorption

-

λₘₐₓ: An absorption maximum (λₘₐₓ) is expected in the range of 250-280 nm. This corresponds to the π → π* electronic transitions within the conjugated biphenyl system.[15][16]

-

Effect of Substitution: The presence of the chlorine atom and the carboxylic acid group (auxochromes) will cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted biphenyl.[17] The steric hindrance from the 2'-chloro group, which forces the rings out of planarity, may slightly decrease the extent of conjugation, leading to a hypsochromic (blue) shift compared to a more planar isomer like 4'-chloro-biphenyl-4-carboxylic acid.[17]

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the compound of a known concentration (typically in the micromolar range).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Sample Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and scan across the UV-Vis range (e.g., 200-400 nm) to record the absorbance spectrum and identify the λₘₐₓ.

Visualizations

Molecular Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating dataset that confirms its molecular structure. The characteristic isotopic pattern in the mass spectrum proves the presence of a single chlorine atom, while IR spectroscopy confirms the carboxylic acid functional group. Most importantly, NMR spectroscopy provides the definitive evidence for the 2'-chloro and 4-carboxy substitution pattern, distinguishing it from other isomers. Together, these techniques provide the rigorous characterization required for research, quality control, and drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 3808-93-3 [smolecule.com]

- 3. 4-Biphenylcarboxylic acid, 4'-chloro- | C13H9ClO2 | CID 616002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 16. researchgate.net [researchgate.net]

- 17. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2'-Chloro-biphenyl-4-carboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2'-Chloro-biphenyl-4-carboxylic acid, a substituted biphenyl derivative of interest in medicinal chemistry and materials science. By dissecting the anticipated spectral features, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore the causal relationships behind chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and summarize the key spectral data in a clear, accessible format.

Introduction: The Structural Significance of this compound

This compound belongs to the biphenyl class of compounds, which are foundational scaffolds in numerous pharmaceuticals and functional materials. The specific substitution pattern—a carboxylic acid group at the 4-position and a chlorine atom at the 2'-position—creates a molecule with distinct electronic and conformational properties. The chlorine atom introduces steric hindrance that restricts the free rotation around the biphenyl single bond, influencing the molecule's three-dimensional shape. The carboxylic acid group provides a site for further chemical modification and influences the electronic distribution across its attached phenyl ring.

Accurate structural elucidation is paramount for understanding the structure-activity relationship (SAR) of such molecules. NMR spectroscopy provides a definitive, non-destructive method to confirm the identity, purity, and detailed structural features of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the seven aromatic protons and the single carboxylic acid proton. The analysis is best approached by considering the two phenyl rings separately due to their distinct electronic environments.

A. Ring A: The Carboxylic Acid-Substituted Ring (Protons H-2, H-3, H-5, H-6)

The carboxylic acid group is an electron-withdrawing group, which deshields the protons on the attached ring, causing their signals to appear at a lower field (higher ppm).

-

H-3 and H-5: These protons are ortho to the carboxylic acid group. They are expected to be the most deshielded protons on this ring due to the strong anisotropic and inductive effects of the carbonyl group. They will appear as a doublet, coupled to H-2 and H-6, respectively.

-

H-2 and H-6: These protons are meta to the carboxylic acid group and ortho to the point of attachment to the second ring. Their chemical shift will be influenced by both groups. They will also appear as a doublet, coupled to H-3 and H-5.

B. Ring B: The Chlorine-Substituted Ring (Protons H-3', H-4', H-5', H-6')

The chlorine atom is an electronegative, electron-withdrawing atom, but it can also donate electron density through resonance. Its net effect, combined with the steric hindrance influencing the ring's orientation, results in a complex pattern.

-

H-3', H-4', H-5', H-6': The signals for these four protons are expected to appear as a complex multiplet. The ortho-position to the chloro group (H-3') and the ortho-position to the biphenyl linkage (H-6') will have distinct chemical shifts from the meta-protons (H-4', H-5'). The coupling between these adjacent protons will result in overlapping signals that are often challenging to resolve without advanced 2D NMR techniques.

C. The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic test for exchangeable protons.

Visualizing Proton Relationships

The following diagram illustrates the structure of this compound with proton numbering to facilitate the discussion of NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show 13 distinct signals for each carbon atom, as the molecule lacks symmetry.

-

Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear in the 165-180 ppm range, characteristic of carboxylic acids.[1]

-

C4 (Attached to -COOH): The carbon directly attached to the carboxylic acid group will be deshielded, appearing around 130-135 ppm.

-

C1 and C1' (Bridgehead Carbons): These quaternary carbons involved in the biphenyl linkage will have chemical shifts in the 135-145 ppm range.

-

C2' (Attached to -Cl): The carbon bearing the chlorine atom will be influenced by the halogen's inductive effect, typically appearing around 130-134 ppm.

-

Aromatic CH Carbons: The remaining protonated aromatic carbons will appear in the typical aromatic region of 120-135 ppm. Their precise shifts depend on their position relative to the substituents. Carbons ortho and para to the electron-withdrawing groups will be more deshielded (further downfield) than the meta carbons.

Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on known substituent effects in similar compounds.[2][3]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~13.0 | broad singlet | - |

| H-3, H-5 | ~8.10 | d | ~8.4 |

| H-2, H-6 | ~7.85 | d | ~8.4 |

| H-3' to H-6' | 7.35 - 7.65 | m | - |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167 |

| C1' | ~144 |

| C4 | ~143 |

| C1 | ~139 |

| C2' | ~133 |

| C3, C5 | ~131 |

| Aromatic CHs (Ring B) | 128 - 132 |

| C2, C6 | ~127 |

Experimental Protocol: Acquiring High-Fidelity NMR Data

This section provides a self-validating protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra suitable for unambiguous structural confirmation.

Materials:

-

This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8 atom % D)[4][5][6]

-

High-quality 5 mm NMR tubes

-

Pipettes and vials

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial. b. Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is a good choice due to its ability to dissolve carboxylic acids and its high boiling point.[7] The carboxylic acid proton will be clearly visible in this solvent. c. Ensure the sample is fully dissolved. Gentle warming or vortexing may be required. d. Transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Locking and Shimming: Lock the field frequency to the deuterium signal of the solvent. Perform an automated shimming routine to optimize the magnetic field homogeneity, which is crucial for high resolution. c. ¹H NMR Acquisition: i. Tune and match the probe for the ¹H frequency. ii. Calibrate the 90° pulse width. iii. Acquire the spectrum using standard parameters (e.g., spectral width of 16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds, and 16 to 32 scans). d. ¹³C NMR Acquisition: i. Tune and match the probe for the ¹³C frequency. ii. Use a standard pulse program with proton decoupling to ensure all carbon signals appear as singlets. iii. Acquire the spectrum with a wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction to obtain a clean spectrum. c. Referencing: Reference the spectrum. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at ~39.5 ppm.[7] If an internal standard like Tetramethylsilane (TMS) is used, its signal is set to 0 ppm.[8] d. Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and pick peaks in both spectra to identify their precise chemical shifts.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power of this technique. The predicted spectra reveal distinct regions for the protons and carbons of the two substituted phenyl rings and the carboxylic acid functional group. The electron-withdrawing effects of the substituents and the steric hindrance around the biphenyl linkage are the primary determinants of the observed chemical shifts and coupling patterns. The provided experimental protocol outlines a robust method for obtaining high-quality data, ensuring that researchers can confidently verify the structure and purity of this and similar compounds in their synthetic and developmental pipelines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. web.pdx.edu [web.pdx.edu]

- 4. bkinstruments.co.kr [bkinstruments.co.kr]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.washington.edu [chem.washington.edu]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of 2'-Chloro-biphenyl-4-carboxylic Acid

This guide provides a comprehensive overview of the mass spectrometric analysis of 2'-Chloro-biphenyl-4-carboxylic acid, a molecule of interest in environmental science and drug development. As a member of the polychlorinated biphenyl (PCB) family, understanding its detection and fragmentation is crucial for monitoring and characterization. This document will delve into the foundational principles of its analysis, from sample preparation to the intricacies of its behavior within a mass spectrometer, providing researchers, scientists, and drug development professionals with a robust framework for their analytical endeavors.

Introduction to this compound and its Analytical Significance

This compound is an organic compound featuring a biphenyl backbone, a structural motif common to polychlorinated biphenyls (PCBs), with a chlorine substituent at the 2' position and a carboxylic acid group at the 4 position. Its molecular formula is C₁₃H₉ClO₂ and it has a molecular weight of approximately 232.66 g/mol . The presence of both a halogenated biphenyl structure and a polar carboxylic acid group imparts unique chemical properties that dictate the analytical strategies for its detection and quantification.

The analysis of such compounds is paramount, as PCBs are a class of persistent organic pollutants, and their metabolites and derivatives are of significant toxicological and environmental concern. In the context of drug development, biphenyl carboxylic acids can be key pharmacophores, and understanding their metabolic fate, which may include chlorination, is essential. Mass spectrometry, with its high sensitivity and specificity, stands as the premier technique for these applications.

Foundational Principles of Mass Spectrometric Analysis

The journey of this compound through a mass spectrometer involves several key stages, each influenced by its distinct chemical moieties: the acidic proton of the carboxylic acid and the electronegative chlorine atom on the biphenyl structure.

Ionization: The Gateway to Mass Analysis

Electrospray ionization (ESI) is the most suitable technique for ionizing this compound due to the presence of the polar and acidic carboxylic acid group.

-

Negative Ion Mode ESI: This is the preferred mode of ionization. The carboxylic acid readily loses a proton in the ESI source, forming a negatively charged carboxylate ion, [M-H]⁻. This process is highly efficient and results in a strong signal for the deprotonated molecule. The choice of a suitable solvent, typically a mixture of methanol or acetonitrile with water, facilitates this deprotonation.[1]

-

Positive Ion Mode ESI: While less common for carboxylic acids, positive ion formation is possible through adduction with species like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[1] However, the sensitivity is generally lower compared to negative ion mode for this class of compounds.

Collision-Induced Dissociation (CID): Unraveling the Molecular Structure

Once the [M-H]⁻ ion is formed and isolated, it is subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer. This process involves accelerating the ion and colliding it with an inert gas (e.g., argon or nitrogen), leading to fragmentation. The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation of deprotonated this compound is predicted to be driven by two primary pathways, influenced by the carboxylate and the chlorinated biphenyl moieties.

-

Decarboxylation: A common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da.[2] This would result in a fragment ion corresponding to the deprotonated and decarboxylated biphenyl structure.

-

Dechlorination: The carbon-chlorine bond is another potential site of fragmentation. This can occur through the loss of a chlorine radical (Cl•) or through the elimination of hydrogen chloride (HCl). The fragmentation of chlorinated biphenyls often involves the sequential loss of chlorine atoms.[3] The "ortho effect," where the presence of a substituent at the ortho position (like the 2'-chloro group) influences fragmentation, can also play a role, potentially leading to unique fragmentation patterns compared to other isomers.

Predicted Fragmentation Pathway

Based on the principles outlined above, a logical fragmentation pathway for the [M-H]⁻ ion of this compound can be proposed. This pathway serves as a roadmap for interpreting the resulting tandem mass spectrum (MS/MS).

References

An In-Depth Technical Guide to 2'-Chloro-biphenyl-4-carboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its successful application, particularly in the complex landscape of drug discovery and development. This guide is crafted not as a mere repository of data, but as a comprehensive narrative of 2'-Chloro-biphenyl-4-carboxylic acid. We will delve into the causality behind its structural nuances, the logic underpinning its synthesis, and the potential that its unique architecture holds for therapeutic innovation. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for your own investigations.

Molecular Architecture and Physicochemical Properties

This compound, with the systematic IUPAC name 4-(2-chlorophenyl)benzoic acid, is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a chlorine atom at the 2'-position.[1] This specific substitution pattern imparts a unique three-dimensional conformation and electronic distribution, which are central to its chemical reactivity and biological activity.

The molecular formula is C₁₃H₉ClO₂ and it has a molecular weight of 232.66 g/mol .[1] The core structure consists of two phenyl rings linked by a carbon-carbon single bond. The presence of the chlorine atom on one ring and the carboxylic acid on the other introduces significant steric and electronic asymmetry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.66 g/mol | [1] |

| Melting Point | 247 °C | [1] |

| Boiling Point (Predicted) | 382.4 ± 25.0 °C at 760 mmHg | [1] |

| IUPAC Name | 4-(2-chlorophenyl)benzoic acid | [1] |

| CAS Number | 3808-93-3 | [1] |

The melting point of 247°C is indicative of strong intermolecular forces in the solid state, primarily hydrogen bonding between the carboxylic acid moieties of adjacent molecules, leading to the formation of stable dimers.[1]

Conformational Analysis: The Biphenyl Twist

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Spectroscopic analysis provides an empirical confirmation of the molecular structure. While a complete set of spectra for this compound is not available in the searched literature, we can predict the key features based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the carboxylic acid-bearing ring will likely appear as two distinct doublets, integrating to two protons each, due to their para-substitution. The protons on the chloro-substituted ring will exhibit a more complex multiplet pattern due to the influence of the chlorine atom. The carboxylic acid proton itself will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is often exchangeable with D₂O.[3]

¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms, unless there is accidental peak overlap. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of δ 165-185 ppm.[4] The carbon atom attached to the chlorine will also be significantly shifted. The remaining aromatic carbons will appear in the δ 120-150 ppm region.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For this compound, the following characteristic absorption bands are expected:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5][6]

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[5][6]

-

C-O Stretch: A moderate absorption in the 1210-1320 cm⁻¹ region.[5]

-

C-Cl Stretch: A moderate to weak absorption in the fingerprint region, typically around 750-700 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple sharp absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 232, with a characteristic M+2 peak at m/z 234 of approximately one-third the intensity, due to the natural abundance of the ³⁷Cl isotope.[7] Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[8] The biphenyl linkage is relatively stable, so fragmentation of the rings themselves would also be observed.

Synthesis and Purification: A Practical Workflow

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to two key building blocks: a boronic acid derivative of one phenyl ring and a halide derivative of the other.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized yet robust procedure for the synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

-

4-Carboxyphenylboronic acid

-

1-Bromo-2-chlorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-carboxyphenylboronic acid (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), and potassium carbonate (2.0 eq).

-

Rationale: The excess of the bromo-chloro-benzene is used to ensure complete consumption of the more valuable boronic acid. Potassium carbonate acts as the base required for the transmetalation step in the catalytic cycle.

-

-

Solvent and Catalyst Addition: Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Rationale: A mixed solvent system is often necessary to dissolve both the organic substrates and the inorganic base. Degassing is crucial to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

-

-

Catalyst Loading: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

-

Rationale: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[7] The carboxylic acid moiety often serves as a key pharmacophore, engaging in hydrogen bonding and electrostatic interactions with biological targets.

Role as a Key Intermediate

This compound is a valuable building block for the synthesis of more complex molecules. Its carboxylic acid handle allows for straightforward derivatization into esters, amides, and other functional groups, enabling the exploration of a wide chemical space in lead optimization campaigns.

While a specific marketed drug directly synthesized from this compound was not identified in the literature search, the biphenyl carboxylic acid motif is present in several anti-inflammatory drugs. For instance, derivatives of biphenyl-4-carboxylic acid have been investigated for their anti-inflammatory properties.[9]

Potential as an Anti-inflammatory and Anticancer Agent

The biphenyl scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of some biphenyl-4-carboxylic acid derivatives has been demonstrated in preclinical studies.[9] Furthermore, a library of small molecule biphenyl carboxylic acids has been synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines, with some compounds showing promising results.[7] The specific contribution of the 2'-chloro substitution to these activities would require further investigation but is likely to influence the molecule's conformation and electronic properties, potentially leading to altered target binding and efficacy.

Application in Proteomics

There is research indicating that this compound has applications in proteomics research.[1] While the specific details of its use are not extensively documented in the provided search results, it is plausible that it could be used as a chemical probe or as a fragment for screening against protein targets to identify novel binding interactions. The carboxylic acid group can be a key feature for interaction with specific amino acid residues in protein binding pockets.

Future Perspectives and Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its unique, conformationally restricted structure, combined with the versatile reactivity of the carboxylic acid group, makes it an attractive starting point for the design of novel therapeutics.

Future research should focus on a more detailed elucidation of its biological targets and mechanism of action. The synthesis of a focused library of derivatives, exploring different substituents on both phenyl rings, could lead to the discovery of potent and selective modulators of disease-relevant pathways. Furthermore, obtaining a high-resolution crystal structure would provide invaluable insights into its three-dimensional conformation, aiding in structure-based drug design efforts.

References

- 1. Buy this compound | 3808-93-3 [smolecule.com]

- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum [chemicalbook.com]

Physical and chemical characteristics of 2'-Chloro-biphenyl-4-carboxylic acid

An In-depth Technical Guide to 2'-Chloro-biphenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a halogenated derivative of biphenyl-4-carboxylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its rigid, conformationally restricted structure makes it a valuable tool for studying molecular interactions and a key building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental data and protocols, to empower researchers in their scientific endeavors.

Molecular Architecture and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol .[1] Its structure features a biphenyl backbone, where two phenyl rings are linked by a single carbon-carbon bond. A carboxylic acid group is attached at the 4-position of one phenyl ring, and a chlorine atom is substituted at the 2'-position of the other ring.[1] This substitution pattern imparts a notable rigidity to the molecule. The angle between the planes of the two phenyl rings has been determined to be 46.1° by X-ray crystallography.[2]

The physical state of this compound at room temperature is a solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.66 g/mol | [1] |

| Melting Point | 247 °C | [1] |

| Boiling Point (predicted) | 382.4 ± 25.0 °C at 760 mmHg | [1] |

| Density (predicted) | 1.3 ± 0.1 g/cm³ | [1] |

| pKa (predicted) | 4.07 ± 0.10 | [1] |

| LogP (predicted) | 4.23 | [1] |

The high melting point is indicative of strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid groups, leading to the formation of stable dimeric structures.[1][2] The predicted pKa value suggests it is a moderately strong carboxylic acid, with its acidity enhanced by the electron-withdrawing effects of the aromatic system and the chlorine substituent.[1]

Solubility Profile

The molecule's structure, with a hydrophobic biphenyl core and a polar carboxylic acid group, results in a dual hydrophilic-lipophilic character.[1] Consequently, it exhibits limited solubility in water. The predicted octanol-water partition coefficient (LogP) of 4.23 indicates a significant lipophilic nature.[1]

Spectroscopic and Crystallographic Characterization

Definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent absorptions:

-

A very broad O-H stretching band in the region of 2500-3300 cm⁻¹.[3][4]

-

A strong C=O stretching band between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this peak typically appears around 1710 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The acidic proton of the carboxylic acid group is typically observed as a broad singlet far downfield, around 12 ppm, though its chemical shift is dependent on concentration and solvent.[3] The aromatic protons will appear in the aromatic region of the spectrum.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid group gives a characteristic signal in the range of 165-185 ppm.[3][4]

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

X-ray Crystallography

The crystal structure of 2'-chlorobiphenyl-4-carboxylic acid has been determined to be triclinic, with the space group Pī.[2] The crystal structure consists of centrosymmetrical hydrogen-bonded dimers.[2]

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid and the chlorinated biphenyl core.

Acidity and Esterification

As a carboxylic acid, it can undergo deprotonation to form a carboxylate salt. It can also react with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

Synthesis

The synthesis of biphenyl carboxylic acids often involves cross-coupling reactions. A common and effective method is the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple a boronic acid with a halide.[5]

Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of research.

-

Drug Development: Biphenyl structures are present in a number of pharmacologically active compounds.[6] This scaffold can be found in anti-inflammatory drugs.[5] The conformational restriction provided by the 2'-chloro substituent can be exploited to probe the structure-activity relationships of drug candidates.

-

Materials Science: Biphenyl derivatives are known to form the basis of liquid crystals.[2] The properties of this compound make it a potential candidate for the development of novel materials with specific thermal and optical properties.[7]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Precautions: Wear protective gloves, clothing, and eye/face protection.[8] Use in a well-ventilated area.[8] Wash hands thoroughly after handling.

-

First Aid:

Conclusion

This compound is a multifaceted compound with a rich chemistry and a range of potential applications. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The insights provided herein are intended to serve as a valuable resource for scientists working at the forefront of chemical innovation.

References

- 1. Buy this compound | 3808-93-3 [smolecule.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 2'-Chloro-biphenyl-4-carboxylic acid

Abstract